molecular formula C17H15F3N4OS B2953274 1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide CAS No. 2034234-76-7

1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide

Cat. No. B2953274
CAS RN: 2034234-76-7
M. Wt: 380.39
InChI Key: XFBVWEKZONWUEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The pyrazolo[1,5-a]pyrimidine ring system is a fused ring structure that is part of many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

A study reported the synthesis of novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via various chemical reactions and screened for their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, as well as their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship (SAR) analysis indicated specific molecular features contributing to their biological activities (Rahmouni et al., 2016).

Antimicrobial and Anti-Inflammatory Agents

Another study focused on synthesizing new bioactive sulfonamide thiazole derivatives as potential insecticidal and antimicrobial agents. These compounds showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, and were evaluated for their antibacterial efficacy, revealing significant antimicrobial activities (Soliman et al., 2020).

Antioxidant Activities

The design, synthesis, and biological evaluation of novel 1H-3-indolyl derivatives paired with heterocycles such as pyridine, pyrane, pyrimidine, and pyrazole were investigated for their antioxidant properties. These compounds were assessed for their efficacy as antioxidants, particularly against ABTS radicals, with some derivatives exhibiting higher activity than ascorbic acid, the standard antioxidant used in the study (Aziz et al., 2021).

Synthesis and Structural Studies

Research also includes regioselective synthesis and ab initio calculations of fused heterocycles like pyrazolopyrimidine, emphasizing the impact of molecular structure on the reactivity and properties of these compounds. The study used Density Functional Theory (DFT) to predict the outcomes of cyclocondensation reactions, highlighting the importance of molecular design in synthesizing new chemical entities (Salem et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, potential uses, and safety profile .

properties

IUPAC Name

1-thiophen-2-yl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4OS/c18-17(19,20)12-8-14-21-9-11(10-24(14)23-12)22-15(25)16(5-1-2-6-16)13-4-3-7-26-13/h3-4,7-10H,1-2,5-6H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBVWEKZONWUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide

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